![molecular formula C13H17ClN2O B2989909 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide CAS No. 251097-32-2](/img/structure/B2989909.png)

2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

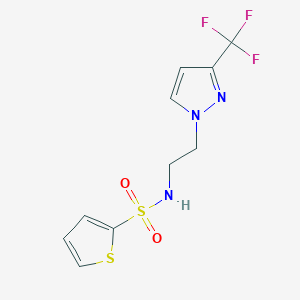

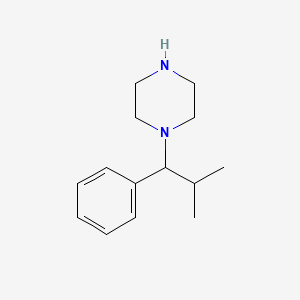

“2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide” is a chemical compound with the CAS Number: 251097-32-2. It has a molecular weight of 252.74 and its IUPAC name is 2-chloro-N-[4-(1-pyrrolidinyl)phenyl]propanamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17ClN2O/c1-10(14)13(17)15-11-4-6-12(7-5-11)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) . This indicates the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a propanamide group with a chlorine atom.Scientific Research Applications

- Researchers have investigated the antibacterial properties of this compound. While specific studies are limited, the chloro-substituted phenyl ring at the fourth position of the thiazole ring has been associated with improved antibacterial activity .

- Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives, including compounds related to 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide. These derivatives were designed as SARMs, aiming to optimize their pharmacokinetic profiles .

- The compound’s structure suggests potential interactions with RORγt (retinoic acid-related orphan receptor gamma t), a transcription factor involved in immune regulation. Further studies are needed to explore its inhibitory effects on RORγt .

- Researchers have used 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide as a scaffold for designing novel bioactive molecules. By modifying its structure, they aim to enhance selectivity and potency against specific targets .

- The compound’s crystal structure and theoretical calculations (DFT) have been explored. These studies provide insights into its molecular properties and potential interactions with other molecules .

Antibacterial Activity

Selective Androgen Receptor Modulators (SARMs)

RORγt Inhibition

Drug Design and Optimization

Computational Studies and Crystal Structure

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These receptors play crucial roles in pain perception and cell growth, respectively .

Mode of Action

Based on the actions of similar compounds, it may interact with its targets by binding to the active sites of the receptors, thereby modulating their activity .

Biochemical Pathways

Similar compounds have been reported to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These enzymes are involved in various biochemical pathways, including signal transduction, energy metabolism, vasoconstriction, and immune response .

Result of Action

Similar compounds have been reported to exhibit antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide . These factors can include temperature, pH, and the presence of other substances in the environment. For instance, the compound is a solid at room temperature .

properties

IUPAC Name |

2-chloro-N-(4-pyrrolidin-1-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-10(14)13(17)15-11-4-6-12(7-5-11)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRVTACYQSSZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2CCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-2-[8-[(4-methoxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2989827.png)

![N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989828.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2989833.png)

![1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989838.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2989840.png)

![2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione](/img/structure/B2989845.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2989848.png)